4-Methyl-8-nitroquinoline

Catalog No.
S703880
CAS No.
2801-29-8
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-8-nitroquinoline

CAS Number

2801-29-8

Product Name

4-Methyl-8-nitroquinoline

IUPAC Name

4-methyl-8-nitroquinoline

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3

InChI Key

ZNGIJEBXIREQLE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Synthesis and Characterization:

4-Methyl-8-nitroquinoline is a heterocyclic aromatic compound synthesized through various methods, including nitration of 4-methylquinoline and multistep reactions involving starting materials like aniline and nitroethane. Research articles detail these synthetic procedures and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product [, ].

Biological Activities:

Research has explored the potential biological activities of 4-methyl-8-nitroquinoline. Studies suggest various effects, including:

  • Antimicrobial activity: Several studies have investigated the antimicrobial properties of 4-methyl-8-nitroquinoline against various bacterial and fungal strains. Some research indicates its effectiveness against specific bacteria, including Staphylococcus aureus and Escherichia coli [, ].
  • Antiprotozoal activity: Limited research suggests potential antiprotozoal activity against parasites like Leishmania, which cause leishmaniasis [].
  • Anticancer properties: Preliminary studies have explored the potential antitumor effects of 4-methyl-8-nitroquinoline. However, further research is needed to understand its mechanisms and efficacy [].

4-Methyl-8-nitroquinoline is an organic compound belonging to the class of nitroquinolines, characterized by the presence of a methyl group at the fourth position and a nitro group at the eighth position of the quinoline ring. Its chemical formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, with a molecular weight of approximately 188.18 g/mol. This compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone, but less so in water. The structure of 4-methyl-8-nitroquinoline can be represented as follows:

text
O2N | C1=C2-C3 / \ C4 C5 \ / C6=C7

The nitro group contributes to its reactivity, making it a valuable compound in various

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitro group at the eighth position is known to facilitate nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atoms in the quinoline structure, leading to various derivatives .
  • Electrophilic Aromatic Substitution: The methyl group at the fourth position can direct electrophiles to the 5- and 7-positions of the quinoline ring, allowing for further functionalization .
  • Reduction Reactions: The nitro group can be reduced to an amine, which can then participate in further synthetic transformations .

Research indicates that 4-methyl-8-nitroquinoline exhibits various biological activities, including:

  • Antimicrobial Properties: Several studies have reported its effectiveness against certain bacterial strains, suggesting potential applications in developing antibacterial agents.
  • Anticancer Activity: Preliminary investigations have shown that derivatives of nitroquinolines may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition: Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.

The synthesis of 4-methyl-8-nitroquinoline can be achieved through various methods:

  • Skraup Synthesis: This method involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst. For instance, starting from m-toluidine, one can synthesize a mixture of methylquinolines, which can then be nitrated to obtain 4-methyl-8-nitroquinoline .
  • Nitration Reaction: The nitration of 4-methylquinoline using a mixture of nitric and sulfuric acids selectively introduces the nitro group at the eighth position, yielding 4-methyl-8-nitroquinoline with high efficiency .
  • Mannich Reaction: This method involves reacting an amine with formaldehyde and a ketone under acidic conditions, leading to cyclization and formation of quinoline derivatives .

4-Methyl-8-nitroquinoline has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use as antimicrobial and anticancer agents.
  • Dyes and Pigments: Due to its vibrant color properties, it is utilized in dye formulations.
  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic molecules in research and industry.

Interaction studies involving 4-methyl-8-nitroquinoline have primarily focused on its biological effects:

  • Protein Binding Studies: Research has indicated that this compound may interact with specific proteins, affecting their activity and stability.
  • Metabolic Pathway Analysis: Investigations into how this compound is metabolized within biological systems reveal insights into its pharmacokinetics and potential toxicity profiles .

Several compounds are structurally similar to 4-methyl-8-nitroquinoline, including:

  • 7-Methyl-8-nitroquinoline
    • Similarity: Contains a methyl group at the seventh position instead of the fourth.
    • Unique Feature: Exhibits different reactivity patterns due to positional changes affecting electronic distribution.
  • 6-Methoxy-4-methyl-8-nitroquinoline
    • Similarity: Contains both methyl and methoxy groups.
    • Unique Feature: The methoxy group may influence solubility and biological activity differently compared to just having a methyl group.
  • 5-Methyl-8-nitroquinoline
    • Similarity: Methyl group at the fifth position.
    • Unique Feature: This compound's reactivity differs significantly from that of 4-methyl-8-nitroquinoline due to steric effects.

Classical Organic Synthesis Approaches

Skraup and Doebner-von Miller Quinoline Formation Variations

The Skraup reaction, traditionally used for quinoline synthesis, involves condensation of aniline derivatives with glycerol under acidic conditions. For 4-methylquinoline (lepidine), methyl vinyl ketone replaces glycerol as the α,β-unsaturated carbonyl component. A modified protocol using FeCl₃ and ZnCl₂ as catalysts achieves 55% yield via cyclization of aniline and methyl vinyl ketone in acetic acid.

The Doebner-von Miller reaction offers an alternative route, employing crotonaldehyde and aniline in HCl. This method favors 2,4-disubstituted quinolines but requires optimization for 4-methylquinoline. Recent studies using silver(I)-exchanged Montmorillonite K10 as a solid acid catalyst improved yields to 42–89% under solvent-free conditions.

Table 1: Classical Synthesis Methods for 4-Methylquinoline

MethodReactantsCatalyst/SolventYield (%)Reference
Skraup ModificationAniline, Methyl vinyl ketoneFeCl₃, ZnCl₂, AcOH55
Doebner-von MillerAniline, CrotonaldehydeAg-Montmorillonite42–89

Nitration Strategies for 4-Methylquinoline Derivatives

Nitration of 4-methylquinoline typically employs HNO₃/H₂SO₄ under vigorous conditions. The reaction produces a mixture of 5-nitro- and 8-nitroquinoline isomers due to competing electrophilic substitution at C-5 and C-8. Regioselectivity toward 8-nitro derivatives is enhanced using N₂O₅ in liquid SO₂, achieving 60% yield for 8-nitroquinoline.

Key Reaction Conditions for Nitration

  • Traditional Nitration: Fuming HNO₃ (1.5 eq), H₂SO₄, 95–100°C, 1–2 h.
  • Modern Nitration: N₂O₅ in SO₂ at –11°C, 2 h, yielding 60% 8-nitroquinoline.

Table 2: Nitration Outcomes for 4-Methylquinoline

SubstrateNitrating AgentConditionsMajor ProductYield (%)
4-MethylquinolineHNO₃/H₂SO₄95°C, 1 h5-Nitro (40%)40
8-Nitro (35%)35
4-MethylquinolineN₂O₅/SO₂–11°C, 2 h8-Nitroquinoline60

Microwave-Assisted and Solvent-Free Synthetic Modifications

Microwave irradiation significantly accelerates quinoline synthesis. A Ni-modified Beta zeolite catalyst enables solvent-free nitration of 4-methylquinoline, achieving 25.8% yield in 5 min under microwave conditions. Similarly, glycerol-based Skraup reactions in water under microwave irradiation reduce reaction times from hours to minutes while maintaining yields >50%.

Advantages of Microwave Methods

  • Reduced Reaction Time: 5–40 min vs. 2–24 h for classical methods.
  • Eco-Friendly: Eliminates toxic solvents (e.g., nitrobenzene) and minimizes waste.

XLogP3

2.6

Other CAS

2801-29-8

Wikipedia

4-Methyl-8-nitroquinoline

General Manufacturing Information

Quinoline, 4-methyl-8-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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